molecular formula C13H15NO B14812833 5-Cyclopropoxy-2-isopropylbenzonitrile

5-Cyclopropoxy-2-isopropylbenzonitrile

Cat. No.: B14812833
M. Wt: 201.26 g/mol
InChI Key: OADXNZPYZXANRP-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-isopropylbenzonitrile: is an organic compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . This compound features a cyclopropoxy group and an isopropyl group attached to a benzonitrile core, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-isopropylbenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would likely include rigorous purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-2-isopropylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-2-isopropylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 5-Cyclopropoxy-2-isopropylbenzonitrile is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to fully understand its mechanism of action and the molecular targets involved.

Comparison with Similar Compounds

Comparison: 5-Cyclopropoxy-2-isopropylbenzonitrile is unique due to its specific substitution pattern on the benzonitrile core, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

5-cyclopropyloxy-2-propan-2-ylbenzonitrile

InChI

InChI=1S/C13H15NO/c1-9(2)13-6-5-12(7-10(13)8-14)15-11-3-4-11/h5-7,9,11H,3-4H2,1-2H3

InChI Key

OADXNZPYZXANRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OC2CC2)C#N

Origin of Product

United States

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